4-oxo-2-Nonenal-d3
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Overview
Description
4-oxo 2-Nonenal-d3 is a deuterated form of 4-oxo 2-Nonenal, a lipid peroxidation product derived from the oxidation of omega-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid . This compound is widely used as an internal standard for the quantification of 4-oxo 2-Nonenal in various analytical applications, particularly in mass spectrometry . It exhibits various biological activities, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity .
Mechanism of Action
Target of Action
4-Oxo-2-Nonenal-d3 (4-ONE-d3) is a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids . It primarily targets proteins, specifically histidine and lysine residues, and modifies them . This modification of proteins plays a crucial role in transducing redox signaling .
Mode of Action
The interaction of 4-ONE-d3 with its protein targets results in various modifications. These include ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine . These modifications can alter the structure and function of the proteins, leading to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by 4-ONE-d3 is lipid peroxidation, a process that leads to the production of reactive oxygen species . The modifications induced by 4-ONE-d3 can cause protein cross-linking , which can disrupt normal cellular processes and lead to various downstream effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity .
Result of Action
The action of 4-ONE-d3 leads to various molecular and cellular effects. It actively modifies histidine and lysine residues on proteins and causes protein cross-linking . This can disrupt normal cellular processes and lead to various effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity . Furthermore, 4-ONE-d3 also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis .
Action Environment
The action, efficacy, and stability of 4-ONE-d3 can be influenced by various environmental factors. For instance, oxidative stress can increase the production of 4-ONE-d3 . Additionally, the presence of other reactive species or antioxidants in the environment can influence the reactivity and stability of 4-ONE-d3.
Biochemical Analysis
Biochemical Properties
4-oxo-2-Nonenal-d3 actively modifies histidine and lysine residues on proteins and causes protein cross-linking . It also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis .
Cellular Effects
This compound derived from lipid peroxidation modifies nucleophiles and transduces redox signaling by its reactions with proteins . It can cause extensive cellular damage and oxidative pathology . Both this compound and agitation-induced aggregates were cytotoxic when added exogenously to SH-SY5Y cells with increasing incubation times .
Molecular Mechanism
The molecular mechanism of this compound involves its reactions with proteins, modifying nucleophiles and transducing redox signaling . It actively modifies histidine and lysine residues on proteins and causes protein cross-linking .
Temporal Effects in Laboratory Settings
It is known that this compound is more stable than the lipid hydroperoxides from which they form .
Metabolic Pathways
This compound is a product of lipid peroxidation derived from oxidized ω-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid . The specific metabolic pathways that this compound is involved in are not well-defined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo 2-Nonenal-d3 involves the incorporation of deuterium atoms at specific positions in the molecule. This is typically achieved through the hydrogenation of 4-oxo 2-Nonenal using deuterium gas under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: Industrial production of 4-oxo 2-Nonenal-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The product is then purified through distillation and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-oxo 2-Nonenal-d3 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions with amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions with amines and thiols typically occur under mild conditions with the use of catalysts such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amine and thiol derivatives.
Scientific Research Applications
4-oxo 2-Nonenal-d3 has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-hydroxy 2-Nonenal: Another lipid peroxidation product with similar biological activities but differing in its hydroxyl group.
4-oxo 2-Decenal: A structurally similar compound with a longer carbon chain.
4-oxo 2-Heptenal: A structurally similar compound with a shorter carbon chain.
Uniqueness: 4-oxo 2-Nonenal-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Its ability to modify proteins and nucleic acids also sets it apart from other lipid peroxidation products, making it a valuable tool in studying oxidative stress and its implications in various diseases .
Properties
IUPAC Name |
(E)-9,9,9-trideuterio-4-oxonon-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPPVOUBHWNCAW-PKJLGKQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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